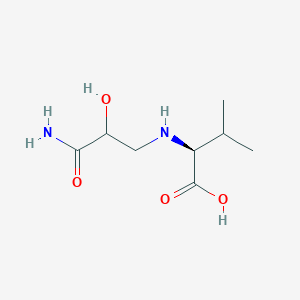![molecular formula C16H13ClN2S B14243893 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine CAS No. 325770-14-7](/img/structure/B14243893.png)
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a chlorophenyl derivative with an appropriate thioamide under acidic or basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine ring through a condensation reaction, often facilitated by a catalyst such as palladium or copper.
Final Product Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Scalability: The process is designed to be scalable, allowing for large-scale production while maintaining consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its mechanism of action and potential therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Research includes its effects on various biological pathways and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-2-ethylthiazole: Lacks the pyridine ring, making it less versatile in terms of biological activity.
4-(4-Chlorophenyl)-1,3-thiazole: Similar structure but without the ethyl group, affecting its reactivity and interactions.
2-Ethyl-1,3-thiazole: Lacks both the chlorophenyl and pyridine rings, significantly altering its properties.
Uniqueness
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine is unique due to the combination of the thiazole, pyridine, and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.
Propiedades
Número CAS |
325770-14-7 |
|---|---|
Fórmula molecular |
C16H13ClN2S |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-ethyl-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C16H13ClN2S/c1-2-14-19-15(11-3-5-13(17)6-4-11)16(20-14)12-7-9-18-10-8-12/h3-10H,2H2,1H3 |
Clave InChI |
WYIOFCNOIXSLQW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(S1)C2=CC=NC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
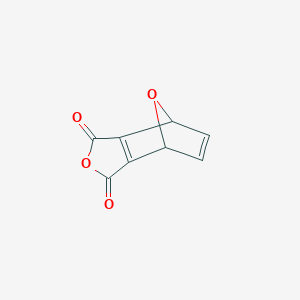
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
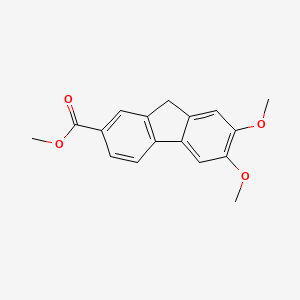
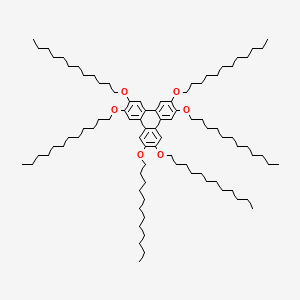
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
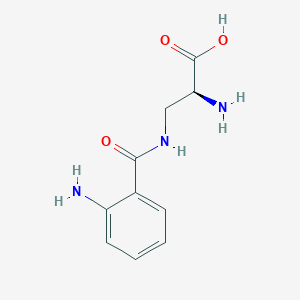
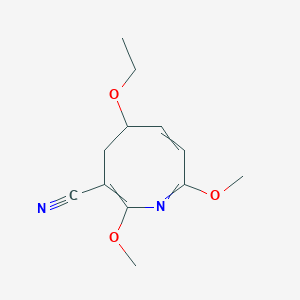

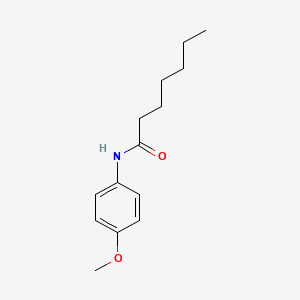
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
